2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the benzene ring, along with a sulfonamide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As a sulfonamide derivative, it may interact with enzymes or receptors in the body, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular levels will become available .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common approach is the halogenation of benzene derivatives followed by the introduction of the trifluoromethyl group using reagents like trifluoromethylating agents. The sulfonamide group can be introduced through sulfonation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline
2-Fluoro-6-(trifluoromethyl)benzyl alcohol
2-Fluoro-6-(trifluoromethyl)pyridine
Uniqueness: 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds. These properties make it particularly useful in specific applications where other compounds may not be as effective.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1204573-03-4 |
---|---|
Molecular Formula |
C7H5F4NO2S |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.